2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide
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Overview
Description
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated with diethyl groups using an alkylating agent such as diethyl sulfate or diethyl iodide.
Amidation: The final step involves the introduction of the amino and amide groups. This can be achieved through a reaction with an appropriate amine and acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1h-1,2,4-triazol-1-yl)-2-methylpropanamide: Lacks the diethyl groups, which may affect its biological activity.
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to the presence of both the diethyl-substituted triazole ring and the amino group
Properties
Molecular Formula |
C10H19N5O |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-7-13-8(5-2)15(14-7)6-10(3,12)9(11)16/h4-6,12H2,1-3H3,(H2,11,16) |
InChI Key |
XYDGUHPKGATQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC)CC(C)(C(=O)N)N |
Origin of Product |
United States |
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